
3-(Bromomethyl)-3-ethyl-2-methyloxolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Bromomethyl)-3-ethyl-2-methyloxolane is an organic compound belonging to the class of oxolanes, which are five-membered cyclic ethers. This compound is characterized by the presence of a bromomethyl group, an ethyl group, and a methyl group attached to the oxolane ring. The unique structure of this compound makes it an interesting subject for various chemical reactions and applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-3-ethyl-2-methyloxolane typically involves the bromination of a suitable precursor. One common method is the bromination of 3-ethyl-2-methyloxolane using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out in an inert solvent like carbon tetrachloride (CCl4) under reflux conditions. The bromination selectively occurs at the methylene group adjacent to the oxolane ring, yielding this compound.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like distillation and recrystallization are employed to obtain the desired compound in high purity.
化学反应分析
Types of Reactions
3-(Bromomethyl)-3-ethyl-2-methyloxolane undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group is highly reactive towards nucleophiles, leading to substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl and methyl groups, forming corresponding alcohols, aldehydes, or carboxylic acids.
Reduction: Reduction reactions can target the oxolane ring or the bromomethyl group, leading to the formation of different reduced products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium cyanide (KCN), and primary or secondary amines. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Products include 3-(Hydroxymethyl)-3-ethyl-2-methyloxolane, 3-(Cyanomethyl)-3-ethyl-2-methyloxolane, and various amine derivatives.
Oxidation: Products include this compound-2-ol, this compound-2-al, and this compound-2-oic acid.
Reduction: Products include 3-(Methyl)-3-ethyl-2-methyloxolane and this compound-2-ol.
科学研究应用
3-(Bromomethyl)-3-ethyl-2-methyloxolane has diverse applications in scientific research, including:
Chemistry: It serves as a versatile intermediate in organic synthesis, enabling the construction of complex molecules through various chemical transformations.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It is employed in the development of novel drug candidates, particularly those targeting specific enzymes or receptors.
Industry: The compound finds applications in the production of specialty chemicals, polymers, and materials with unique properties.
作用机制
The mechanism of action of 3-(Bromomethyl)-3-ethyl-2-methyloxolane depends on its specific application and the target molecule. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, facilitating the attack of nucleophiles on the carbon atom. In biological systems, the compound may interact with enzymes or receptors, modulating their activity through covalent or non-covalent interactions.
相似化合物的比较
Similar Compounds
- 3-(Bromomethyl)-3-methyl-2-methyloxolane
- 3-(Bromomethyl)-3-ethyl-2-ethyloxolane
- 3-(Chloromethyl)-3-ethyl-2-methyloxolane
Uniqueness
3-(Bromomethyl)-3-ethyl-2-methyloxolane is unique due to the presence of both bromomethyl and ethyl groups on the oxolane ring. This combination of functional groups imparts distinct reactivity and properties, making it a valuable compound for various chemical and biological applications.
属性
分子式 |
C8H15BrO |
|---|---|
分子量 |
207.11 g/mol |
IUPAC 名称 |
3-(bromomethyl)-3-ethyl-2-methyloxolane |
InChI |
InChI=1S/C8H15BrO/c1-3-8(6-9)4-5-10-7(8)2/h7H,3-6H2,1-2H3 |
InChI 键 |
SZWXDTQZSNBVGP-UHFFFAOYSA-N |
规范 SMILES |
CCC1(CCOC1C)CBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


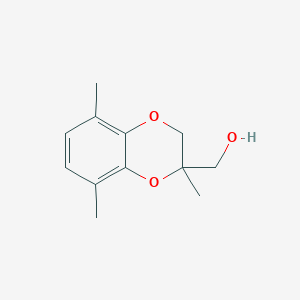
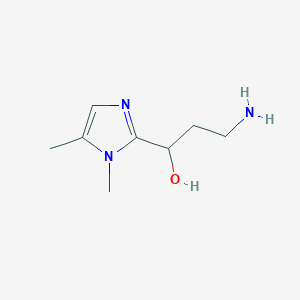
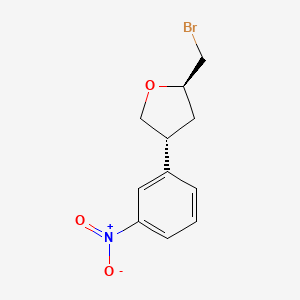
![N-[(1R,4r)-4-methylcyclohexyl]piperidine-1-carboxamide](/img/structure/B13200367.png)
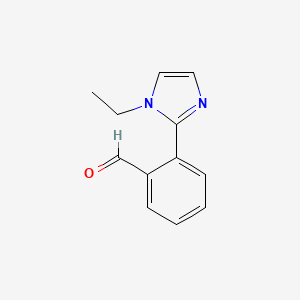
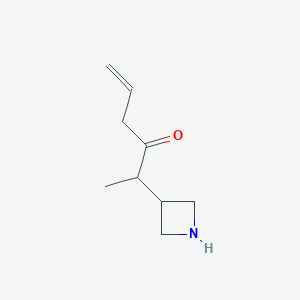

![[2-(Aminomethyl)bicyclo[2.2.1]heptan-2-YL]methanol](/img/structure/B13200393.png)





![2-{[(3,4-Difluorophenyl)methyl]amino}butan-1-ol](/img/structure/B13200421.png)
